REACTION_CXSMILES
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[CH3:1][CH:2]([CH2:4][CH2:5][CH2:6][CH:7]([CH2:9][CH2:10][CH2:11][CH:12]([CH2:14][CH2:15][CH2:16][C:17]([OH:21])([CH:19]=[CH2:20])[CH3:18])[CH3:13])[CH3:8])[CH3:3].[NH3:22]>>[CH3:3][CH:2]([CH2:4][CH2:5][CH2:6][CH:7]([CH2:9][CH2:10][CH2:11][CH:12]([CH2:14][CH2:15][CH2:16][C:17]([OH:21])([C:19]#[CH:20])[CH3:18])[CH3:13])[CH3:8])[CH3:1].[NH3:22]
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Name
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|
Type
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product
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Smiles
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CC(C)CCCC(C)CCCC(C)CCCC(C)(C#C)O
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Name
|
|
Type
|
product
|
Smiles
|
|
Name
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|
Type
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product
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Smiles
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N
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |